molecular formula C13H13ClN2 B061712 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 180160-77-4

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B061712
CAS No.: 180160-77-4
M. Wt: 232.71 g/mol
InChI Key: DQGWEDRPBNHZDE-UHFFFAOYSA-N
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Description

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that contains both an indole and a tetrahydropyridine moiety. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.

    Formation of the Tetrahydropyridine Moiety: The tetrahydropyridine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an enamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine moiety, to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-indole: Lacks the tetrahydropyridine moiety.

    3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the chlorine atom.

    6-chloro-3-(piperidin-4-yl)-1H-indole: Contains a piperidine ring instead of a tetrahydropyridine ring.

Uniqueness

The presence of both the chlorine atom and the tetrahydropyridine moiety in 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole makes it unique compared to its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGWEDRPBNHZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434939
Record name 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-77-4
Record name 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 6-chloroindole (4.0 g, 26 mmol) and 4-piperidone hydrochloride hydrate (8.0 g, 52 mmol). The product was isolated as a yellow solid. Yield 3.7 g (61%). mp 181°-185° C. FDMS m/e=234 (M+ of free base).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One

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